Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a pyrrolopyridine derivative, which is used in the synthesis of pharmaceutical compounds and as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using high-resolution X-ray diffraction data . The electronic structure of the compound has been calculated by density functional theory (DFT) at the BLYP level .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its IUPAC name is ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate . The InChI code is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) .Scientific Research Applications
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Immunomodulation
- Field : Immunology
- Application : This compound has been used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays a crucial role in modulating inflammatory and immune mediators .
- Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c, a derivative of the original compound, was identified as a potent, moderately selective JAK3 inhibitor. Its immunomodulating effect on interleukin-2-stimulated T cell proliferation was demonstrated .
-
Cancer Treatment
- Field : Oncology
- Application : This compound has been used in the synthesis of derivatives that inhibit the proliferation and induce apoptosis in breast cancer 4T1 cells .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One of the derivatives, 4h, significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYWIPXVPAABV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=CC(=C12)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737863 |
Source
|
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
CAS RN |
1273577-20-0 |
Source
|
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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